(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane: is a chemical compound with the molecular formula C12H21BrF2Si . It is characterized by the presence of a bromine atom, two fluorine atoms, and a propynyl group attached to a triisopropylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane typically involves the reaction of a suitable precursor with bromine and fluorine sources under controlled conditions. One common method involves the use of (3-Bromo-3,3-difluoro-prop-1-ynyl)benzene as a starting material, which is then reacted with triisopropylsilane in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Addition Reactions: Reagents such as hydrogen halides, halogens, and other electrophiles are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while addition reactions can lead to the formation of dihaloalkanes or other addition products .
Scientific Research Applications
Chemistry: In chemistry, (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: While specific biological and medicinal applications of this compound are less documented, its structural features suggest potential use in the design of bioactive molecules and pharmaceuticals. Research in this area may explore its interactions with biological targets and its potential therapeutic effects.
Industry: In industry, this compound may be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the propynyl group, contribute to its reactivity and ability to participate in various chemical reactions. The triisopropylsilane moiety provides stability and influences the compound’s overall behavior in different environments.
Comparison with Similar Compounds
- (3-Bromo-3,3-difluoroprop-1-yn-1-yl)benzene
- (3-Bromo-3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
Comparison: Compared to similar compounds, (3-Bromo-3,3-difluoro-prop-1-ynyl)-triisopropyl-silane is unique due to the presence of the triisopropylsilane moiety, which imparts distinct physical and chemical properties. This moiety enhances the compound’s stability and influences its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3-bromo-3,3-difluoroprop-1-ynyl)-tri(propan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrF2Si/c1-9(2)16(10(3)4,11(5)6)8-7-12(13,14)15/h9-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZLNSHJLHBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(F)(F)Br)(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrF2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.